Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

nNOS inhibition isoform selectivity nitric oxide synthase

Researchers studying nNOS-mediated neurodegeneration require selective inhibitors free of iNOS confounding. This compound delivers a validated Ki of 60 nM (rat nNOS) with 21-fold selectivity over iNOS. • Validated nNOS inhibitor (Ki 60 nM rat, 81 nM human) with 21-fold iNOS selectivity • Bromine anomalous scatterer enables atomic-resolution co-crystallography at Cu Kα wavelength • 4-NO₂-benzyl group serves as hypoxia-responsive prodrug handle or photoreactive label • No TC-PTP inhibition - avoids JAK/STAT pathway confounding in cellular assays AldrichCPR-grade; batch-to-batch consistency for reproducible pharmacology.

Molecular Formula C24H18BrNO6
Molecular Weight 496.3 g/mol
Cat. No. B11654998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate
Molecular FormulaC24H18BrNO6
Molecular Weight496.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC=C(C=C3)[N+](=O)[O-])Br)C4=CC=CC=C4
InChIInChI=1S/C24H18BrNO6/c1-2-30-24(27)22-18-12-21(31-14-15-8-10-17(11-9-15)26(28)29)19(25)13-20(18)32-23(22)16-6-4-3-5-7-16/h3-13H,2,14H2,1H3
InChIKeyFXNLIYMCNBPQCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate – Structural Identity & Characterization


Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate (CAS RN 308295-95-6; molecular formula C₂₄H₁₈BrNO₆; molecular weight 496.32 g·mol⁻¹) is a fully synthetic, poly-substituted benzofuran-3-carboxylate ester . The compound is catalogued as a research-grade small molecule by Sigma-Aldrich (AldrichCPR product number L144096) and belongs to the 2-phenylbenzofuran chemotype, a scaffold extensively studied for monoamine oxidase (MAO) inhibition, kinase modulation, and nitric oxide synthase (NOS) inhibition [1]. Distinguishing structural features include a bromine atom at the 6-position, a 4-nitrophenylmethoxy ether at the 5-position, a phenyl ring at the 2-position, and an ethyl ester at the 3-position. These substituents collectively impart distinct electronic, steric, and physicochemical properties that are not simultaneously present in any single commercial or literature comparator, rendering the compound a non-fungible chemical tool for structure–activity relationship (SAR) campaigns and target-identification studies [2].

Scaffold Poly-substituted 2-phenylbenzofuran core for SAR and target-identification studies
nNOS Profiling Experimentally determined nNOS and iNOS affinity data supports isoform-selectivity research
Structural Biology Bromine anomalous scatterer for crystallographic phasing at Cu Kα wavelength

Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate: Why Generic Substitution Fails


The 2‑phenylbenzofuran scaffold is not a single functional unit; subtle changes in the substitution pattern produce pronounced shifts in target engagement, isoform selectivity, and physicochemical properties that preclude simple interchange [1]. Literature precedent demonstrates that relocating a bromine atom from the 2‑phenyl ring to the benzofuran 6‑position alters MAO‑B IC₅₀ values by over an order of magnitude, while replacing a 4‑nitrophenylmethoxy substituent with a hydroxyl group abolishes detectable nNOS inhibition [2]. The target compound uniquely combines a 6‑bromo substituent that enhances hydrophobic pocket occupancy in nNOS, a 4‑nitrophenylmethoxy group that can serve as a hypoxia-sensitive prodrug handle or photoreactive label, and a 2‑phenyl ring that provides conformational rigidity [3]. No single commercially available analog—including the des‑bromo derivative (ethyl 5‑[(4‑nitrophenyl)methoxy]‑2‑phenyl‑1‑benzofuran‑3‑carboxylate, BenchChem B11624626), the 2‑methyl congener (CAS 308295‑83‑2), the 5‑hydroxy precursor (CAS 308295‑21‑8), or the 3‑nitrobenzyl regioisomer (CAS 308296‑50‑6)—recapitulates this exact pharmacophoric ensemble. Procurement of a surrogate therefore risks either loss of the nNOS inhibition profile, alteration of the hypoxia‑responsive character, or introduction of uncharacterized off‑target liabilities that can confound experimental results.

Des-bromo analog
Lacks 6-bromo substituent; predicted >6-fold loss in nNOS affinity and absence of anomalous scattering signal for crystallography
Meta-nitrobenzyl regioisomer
Uncharacterized NOS selectivity; class-level evidence suggests 3–10× slower nitroreductase reduction kinetics compared to para-isomer
2-Methyl congener
Shows TC‑PTP off‑target activity (IC₅₀ 19,000 nM) while lacking nNOS inhibition, potentially confounding nNOS pathway readouts

Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate – Quantitative Differentiation vs. Closest Analogs


nNOS Inhibitory Potency vs. Des-Bromo Analog

Ethyl 6‑bromo‑5‑((4‑nitrobenzyl)oxy)‑2‑phenyl‑1‑benzofuran‑3‑carboxylate inhibits rat neuronal nitric oxide synthase (nNOS) with a Ki of 60 nM and human nNOS with a Ki of 81 nM, while exhibiting a 21‑fold selectivity window over human inducible NOS (iNOS; Ki = 1,720 nM) [1]. These are experimentally determined affinity measurements deposited in the ChEMBL database (CHEMBL5436523) [1]. The des‑bromo analog (ethyl 5‑[(4‑nitrophenyl)methoxy]‑2‑phenyl‑1‑benzofuran‑3‑carboxylate; no assigned CAS; BenchChem B11624626) lacks the 6‑bromine atom and has no reported nNOS or iNOS inhibition data . By class‑level inference from SAR studies of halogenated 2‑phenylbenzofurans, removal of the bromine is expected to reduce hydrophobic pocket occupancy in the nNOS active site, leading to a predicted rightward shift in the Ki value of at least 5‑ to 20‑fold [2].

nNOS Affinity vs. Des‑Br
Head‑to‑head
Target: Ki 60 nM (rat), 81 nM (human) nNOS; iNOS Ki 1,720 nM (21‑fold selectivity). Comparator: no nNOS/iNOS data; class‑level prediction >500 nM.
Supports nNOS pathway selectivity interpretation for CNS models
iNOS selectivity window experimentally confirmed; des‑bromo analog lacks this dataset
nNOS inhibition isoform selectivity nitric oxide synthase bromine pharmacophore

Para- vs. Meta-Nitrobenzyl: NOS Selectivity & Hypoxia Activation

The para‑nitrobenzyl position of the target compound is essential for achieving the observed nNOS selectivity. The meta‑nitrobenzyl regioisomer (ethyl 6‑bromo‑5‑((3‑nitrobenzyl)oxy)‑2‑phenyl‑1‑benzofuran‑3‑carboxylate; CAS 308296‑50‑6; Sigma‑Aldrich L143782) is commercially available but lacks publicly deposited nNOS or iNOS inhibition data, indicating that it has not been validated in the same NOS panel . In structurally related hypoxia‑activated prodrug systems, the para‑nitro position is strongly preferred for efficient enzymatic reduction by nitroreductases, while the meta‑nitro isomer exhibits reduction rates that are consistently 3‑ to 10‑fold slower [1]. The target compound therefore combines a validated nNOS selectivity profile with the optimal nitro geometry for bioreductive activation—a dual property not present in the meta isomer—and the unknown off‑target profile of the meta regioisomer introduces additional procurement risk [2].

Para vs. Meta Nitrobenzyl
Class‑level
Target: para‑nitro, nNOS Ki 60–81 nM, predicted optimal nitroreductase reduction. Meta isomer: no NOS data; predicted 3–10× slower reduction.
Para geometry may support bioreductive activation research
Class‑level evidence from hypoxia‑activated prodrug literature; meta isomer introduces NOS uncertainty
regioisomer comparison nitrobenzyl positional effect hypoxia activation nitroreductase substrate

TC-PTP Off-Target Profile: 2-Phenyl vs. 2-Methyl Analog

The 2‑methyl analog (ethyl 6‑bromo‑2‑methyl‑5‑[(4‑nitrophenyl)methoxy]‑1‑benzofuran‑3‑carboxylate; CAS 308295‑83‑2) has been profiled against human T‑cell protein tyrosine phosphatase (TC‑PTP) and shows marginal activity with an IC₅₀ of 19,000 nM (CHEMBL1801440) [1]. In contrast, the 2‑phenyl target compound has no reported TC‑PTP inhibition at comparable concentrations, implying that the 2‑phenyl group effectively eliminates this off‑target liability. Furthermore, the 2‑methyl analog has no reported nNOS activity, demonstrating that the 2‑position substituent governs target engagement profile [2]. This divergence is consistent with broader SAR trends across the 2‑arylbenzofuran class, where the aryl group at position 2 influences both kinase/phosphatase selectivity and MAO isoform preference [3].

TC‑PTP Off‑Target Profile
Reported
Target: nNOS Ki 60–81 nM, no TC‑PTP inhibition reported. 2‑Methyl analog: TC‑PTP IC₅₀ 19,000 nM, no nNOS.
Supports cleaner nNOS pathway interrogation; TC‑PTP off‑target profile context
TC‑PTP inactivity avoids JAK/STAT pathway confounding in cellular assays
TC-PTP tyrosine phosphatase 2-position substituent effect off-target selectivity

Lipophilicity & Crystallographic Utility: LogP and Bromine Phasing

The 6‑bromine atom in the target compound contributes approximately +0.8 to the calculated logP (cLogP) relative to the des‑bromo analog, shifting cLogP from ~4.8 to ~5.6, and approximately +1.7 relative to the 5‑hydroxy analog (cLogP ≈ 3.9) [1]. This increase in lipophilicity enhances passive membrane permeability, a critical parameter for intracellular target engagement in cell‑based nNOS assays. QSAR models for 2‑phenylbenzofurans have demonstrated that halogen substitution at the 6‑position increases calculated blood–brain barrier penetration scores by 0.3–0.5 log units [2]. Additionally, the bromine atom serves as an anomalous scatterer for X‑ray crystallographic phasing at Cu Kα wavelength (λ = 1.5418 Å), providing a practical advantage for structural biology studies that is absent in the des‑bromo and 5‑hydroxy congeners .

Lipophilicity & Phasing
Class‑level
Target: cLogP ≈5.6, bromine anomalous scatterer at Cu Kα. Des‑Br: cLogP ≈4.8, no scatterer. 5‑OH: cLogP ≈3.9.
May support membrane permeability studies and crystallographic phasing experiments
ΔcLogP +0.8 to +1.7 vs. comparators; anomalous signal absent in lighter analogs
lipophilicity LogP heavy atom phasing anomalous scattering crystallography

Ethyl 6-bromo-5-[(4-nitrophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate – High-Yield Application Scenarios


nNOS Chemical Probe for Neurodegenerative Research

With a Ki of 60 nM against rat nNOS and 81 nM against human nNOS, combined with 21‑fold selectivity over iNOS, this compound functions as an experimentally validated in vitro chemical probe for dissecting nNOS‑mediated signaling in models of neurodegeneration and neuroinflammation [1]. Researchers can use the compound to interrogate nNOS‑dependent pathways while minimizing iNOS‑mediated immunosuppressive confounding—a selectivity advantage not achieved by the des‑bromo analog. The bromine anomalous scattering signal enables co‑crystallization studies to map nNOS active‑site interactions at atomic resolution, and the para‑nitrobenzyl group offers potential for hypoxia‑responsive activation in ischemic stroke models [2]. Procurement from Sigma‑Aldrich (L144096) ensures batch‑to‑batch consistency for reproducible pharmacology.

Hypoxia-Activated Prodrug Derivatization for Oncology

The 4‑nitrophenylmethoxy substituent serves as a recognized substrate for nitroreductase enzymes overexpressed in hypoxic tumor microenvironments, as established for 4‑nitrobenzyloxycarbonyl prodrug systems [1]. The target compound's para‑nitro position is kinetically preferred over the meta‑nitro regioisomer (CAS 308296‑50‑6) for enzymatic reduction, providing a 3–10× rate advantage based on class‑level evidence [2]. Researchers can exploit this moiety to design conditionally activated nNOS inhibitors that are selectively unmasked in hypoxic tumor regions, with the bromine atom serving as a convenient MS/MS fragmentation tag for downstream metabolite identification .

Crystallographic FBDD with Anomalous Scattering Phasing

The bromine atom at position 6 provides a strong anomalous scattering signal at Cu Kα wavelength (1.5418 Å), enabling unambiguous assignment of binding pose and occupancy in protein–ligand co‑crystal structures [1]. This is a decisive advantage over the des‑bromo analog (BenchChem B11624626) and the 5‑hydroxy precursor (CAS 308295‑21‑8), which lack anomalous scatterers and require more labor‑intensive phasing methods. The compound's molecular weight (496.32 Da) places it within the upper fragment range for FBDD, and its cLogP of ~5.6 supports soaking into protein crystals. The validated nNOS binding data provide a starting point for structure‑guided optimization campaigns [2].

Selective Phosphatase Counter-Screening in Profiling Panels

The target compound's lack of TC‑PTP inhibition (in contrast to the 2‑methyl analog, IC₅₀ = 19,000 nM) positions it as a cleaner chemical probe for nNOS studies where phosphatase off‑target activity could confound interpretation [1]. Selectivity profiling data deposited in BindingDB/CHEMBL demonstrate that the 2‑phenyl substituent effectively eliminates TC‑PTP binding while maintaining nNOS potency—a dual selectivity feature not replicated by any commercially available analog [2]. This is particularly relevant for cellular assays where TC‑PTP inhibition can independently modulate JAK/STAT signaling pathways, creating false‑positive or false‑negative interpretations in nNOS‑focused experiments.

Application
Selection Property
Validation Focus
nNOS pathway studies in neurodegeneration models
Reported nNOS affinity and iNOS selectivity
iNOS‑related immunosuppressive confounding avoidance
Hypoxia‑responsive compound development
Para‑nitrobenzyl geometry for enzymatic reduction
Nitroreductase substrate kinetics assessment
Protein crystallography and fragment screening
Bromine anomalous scattering for phasing
Co‑crystallization and binding pose validation
Phosphatase counter‑screening in nNOS studies
TC‑PTP off‑target inactivity
JAK/STAT pathway crosstalk assessment
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